An In-depth Technical Guide to 4-Methyl-3-oxopentanenitrile
An In-depth Technical Guide to 4-Methyl-3-oxopentanenitrile
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 4-Methyl-3-oxopentanenitrile. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
4-Methyl-3-oxopentanenitrile is a clear, colorless liquid at room temperature. It is an organic compound with the molecular formula C₆H₉NO.
Data Presentation: Chemical and Physical Properties
The following table summarizes the key quantitative data for 4-Methyl-3-oxopentanenitrile, compiled from various sources. It is important to note that some discrepancies exist in the reported values, which may be due to different experimental conditions or measurement techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | |
| Molecular Weight | 111.14 g/mol | |
| CAS Number | 29509-06-6 | |
| IUPAC Name | 4-methyl-3-oxopentanenitrile | |
| Physical State | Clear colorless liquid | |
| Boiling Point | 160 °C at 760 mmHg | |
| 102-104 °C | ||
| Melting Point | 62-65 °C | |
| Density | 0.9 g/cm³ | |
| 0.938 ± 0.06 g/cm³ (Predicted) | ||
| Refractive Index | 1.41 | |
| InChI Key | VKZGTORDNRVMIN-UHFFFAOYSA-N | |
| SMILES | CC(C)C(=O)CC#N |
Synthesis and Experimental Protocols
Two primary methods for the synthesis of 4-Methyl-3-oxopentanenitrile are detailed below. These protocols are based on information from patented methods and chemical suppliers.
Experimental Protocol 1: Synthesis via Claisen Condensation
This method involves the Claisen condensation of an ester (ethyl isobutyrate) with a nitrile (acetonitrile) in the presence of a strong base.
Materials:
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Ethyl isobutyrate
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Acetonitrile
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Potassium tert-butoxide
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Tetrahydrofuran (THF)
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Water
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Ethyl acetate
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Hydrochloric acid (HCl) solution (12 M)
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Anhydrous magnesium sulfate
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Silica gel
Procedure:
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Dissolve ethyl isobutyrate (1 equivalent) in THF at room temperature with stirring.
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Rapidly add potassium tert-butoxide (2 equivalents) to the solution.
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Add acetonitrile (1 equivalent) to the reaction mixture and continue stirring at room temperature.
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Upon reaction completion, quench the reaction by adding water and stir for 5 minutes.
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Add ethyl acetate and a 12 M HCl solution.
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Separate the organic layer and dry it with anhydrous magnesium sulfate.
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Remove the solvent by evaporation under reduced pressure.
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Purify the residue using silica gel column chromatography with a hexane/ethyl acetate eluent to obtain the final product.
Experimental Protocol 2: Synthesis using Isobutyryl Chloride
This patented method describes the synthesis using isobutyryl chloride and acetonitrile with a methoxide base.
Materials:
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Acetonitrile
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Potassium methoxide
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Isobutyryl chloride
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Hydrochloric acid (HCl) solution (2 mol/L)
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Ethyl acetate
Procedure:
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Add acetonitrile (3 equivalents) and potassium methoxide (2 equivalents) to a reaction flask and stir.
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Heat the mixture to 82 °C under stirring.
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Slowly add isobutyryl chloride (1 equivalent) to the refluxing mixture.
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Continue the reaction under reflux for 3 hours.
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Monitor the reaction progress using Gas Chromatography (GC).
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Once the reaction is complete, cool the mixture to 2 °C.
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Adjust the pH to 5 by the dropwise addition of a 2 mol/L HCl solution.
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Allow the layers to separate and collect the oil phase.
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Extract the aqueous phase twice with ethyl acetate.
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Combine the organic phases and the initial oil phase, wash twice with water, and concentrate under reduced pressure to yield the product.
Mandatory Visualization
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 4-Methyl-3-oxopentanenitrile as described in the experimental protocols.
Caption: General workflow for the synthesis of 4-Methyl-3-oxopentanenitrile.
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and patent databases did not yield any specific information regarding the biological activity, therapeutic use, or involvement of 4-Methyl-3-oxopentanenitrile in any signaling pathways. This compound is primarily documented as a chemical intermediate for the synthesis of other molecules. As such, a diagram of a signaling pathway involving this compound cannot be provided at this time. Further research would be required to elucidate any potential biological effects.
Safety and Handling
4-Methyl-3-oxopentanenitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
Precautionary Measures:
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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Use only outdoors or in a well-ventilated area.
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Wear protective gloves, protective clothing, eye protection, and face protection.
In case of exposure, it is crucial to seek fresh air if inhaled, wash the skin with plenty of soap and water, and rinse eyes cautiously with water for several minutes. If irritation persists, medical advice should be sought.
Incompatible Materials:
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Strong oxidizing agents
Hazardous Decomposition Products:
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Carbon oxides
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Nitrogen oxides
This technical guide provides a summary of the currently available information on 4-Methyl-3-oxopentanenitrile. Researchers and scientists should always consult the relevant Safety Data Sheets (SDS) and conduct their own risk assessments before handling this chemical.
